molecular formula C21H26N2O2 B3899721 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(mesityloxy)-2-propanol

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(mesityloxy)-2-propanol

Cat. No. B3899721
M. Wt: 338.4 g/mol
InChI Key: GZZYTKJWRQEJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(mesityloxy)-2-propanol, also known as EBI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBI is a benzimidazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Mechanism of Action

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(mesityloxy)-2-propanol has been studied for its mechanism of action, which involves the inhibition of certain enzymes, including protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K). This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(mesityloxy)-2-propanol is its potential as a drug candidate for the treatment of various diseases. This compound has also been shown to have low toxicity and high selectivity for certain enzymes, making it an attractive target for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(mesityloxy)-2-propanol, including the development of more efficient synthesis methods, the identification of new targets for this compound, and the investigation of this compound's potential as a fluorescent probe for the detection of metal ions. Additionally, this compound's potential as a drug candidate for the treatment of various diseases, including cancer and diabetes, warrants further investigation.

Scientific Research Applications

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(mesityloxy)-2-propanol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and diabetes. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in aqueous solutions.

properties

IUPAC Name

1-(2-ethylbenzimidazol-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-5-20-22-18-8-6-7-9-19(18)23(20)12-17(24)13-25-21-15(3)10-14(2)11-16(21)4/h6-11,17,24H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZYTKJWRQEJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(COC3=C(C=C(C=C3C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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